N-(4-Bromobenzyl)oxetan-3-amine
Overview
Description
“N-(4-Bromobenzyl)oxetan-3-amine” is a chemical compound with the molecular formula C10H12BrNO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of oxetanes, including “N-(4-Bromobenzyl)oxetan-3-amine”, often involves the opening of an epoxide ring with a nucleophile . The process requires moderate heating due to the activation energy involved . The synthesis of “N-(4-Bromobenzyl)oxetan-3-amine” has been significantly improved compared to previous methods .Molecular Structure Analysis
The molecular weight of “N-(4-Bromobenzyl)oxetan-3-amine” is 242.11 . Its structure includes a bromobenzyl group attached to an oxetan-3-amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Bromobenzyl)oxetan-3-amine” include its molecular formula (C10H12BrNO), molecular weight (242.11), and structure .Scientific Research Applications
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Synthesis of Medium-Sized Heterocycles
- Field: Organic Chemistry
- Application: N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .
- Method: This process involves the use of zwitterionic π-allylpalladium for allylic amination, followed by intramolecular ring-opening .
- Results: This method allows the synthesis of 7–8 membered heterocycles with moderate to good yields .
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
- Field: Medicinal Chemistry
- Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Method: This process involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
- Results: The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
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Advances in Synthesis, Reactivity, and Medicinal Chemistry of Oxetanes
- Field: Medicinal Chemistry
- Application: Oxetanes are accessed through Epoxide Ring Opening with Trimethyloxosulfonium Ylide .
- Method: This process involves treating monosubstituted epoxides with dimethyloxosulfonium methyl-ide .
- Results: The useful 2-hydroxymethyloxetane motif was formed in 74% yield following acetal deprotection, and the vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .
Safety And Hazards
Future Directions
Oximes, such as “N-(4-Bromobenzyl)oxetan-3-amine”, represent a versatile building block in energetic materials chemistry . They can be used as precursors for various compounds, including 3-nitro- and 3,3-dinitrooxetane, as well as 3-aminooxetane . The utility of “N-(4-Bromobenzyl)oxetan-3-amine” as a valuable starting material is further supported by its commercial availability .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRNEVWIFUXHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)oxetan-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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